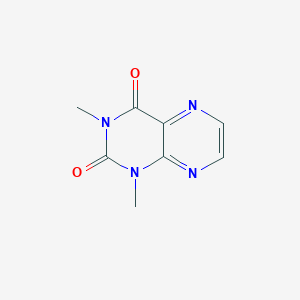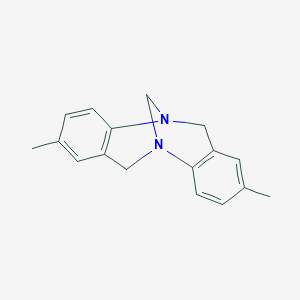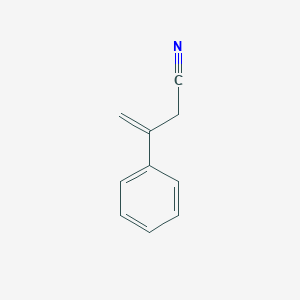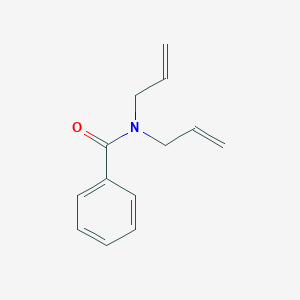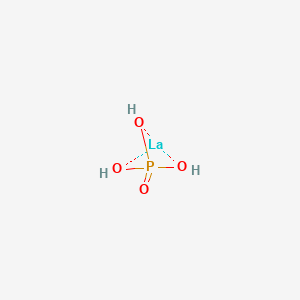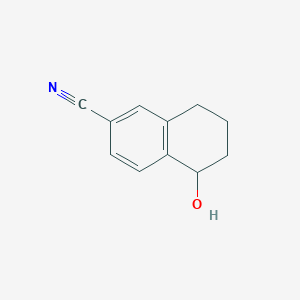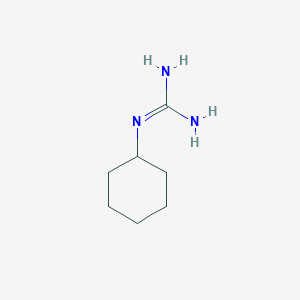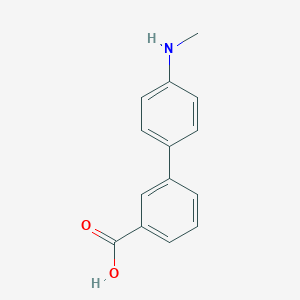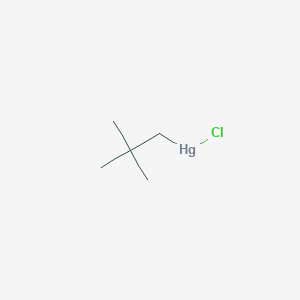![molecular formula C32H60O8S2Sn B089136 Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate CAS No. 13497-25-1](/img/structure/B89136.png)
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate, also known as TBTD, is a chemical compound that has been widely used in scientific research. It is a type of organotin compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, resulting in various physiological effects.
Effets Biochimiques Et Physiologiques
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been found to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy for specific types of tumors. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate and its potential applications in various fields of science and medicine.
Méthodes De Synthèse
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate can be synthesized by reacting dibutyltin oxide with disuccinic acid in the presence of thioacetic acid. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from ethanol. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.
Applications De Recherche Scientifique
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been used in various scientific research applications, including as a stabilizer for PVC, a catalyst for organic reactions, and an inhibitor for metal corrosion. It has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13497-25-1 |
|---|---|
Nom du produit |
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate |
Formule moléculaire |
C32H60O8S2Sn |
Poids moléculaire |
755.7 g/mol |
Nom IUPAC |
dibutyl 2-[dibutyl-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2C4H9.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;2*1-3-4-2;/h2*10,17H,3-9H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
VXTLEAISONEAJR-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Autres numéros CAS |
13497-25-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



